

CFTRinh-172: A Technical Whitepaper on Discovery, Development, and Mechanism of Action

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Compound of Interest

Compound Name: CFTRinh-172

Cat. No.: B1212534

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Introduction

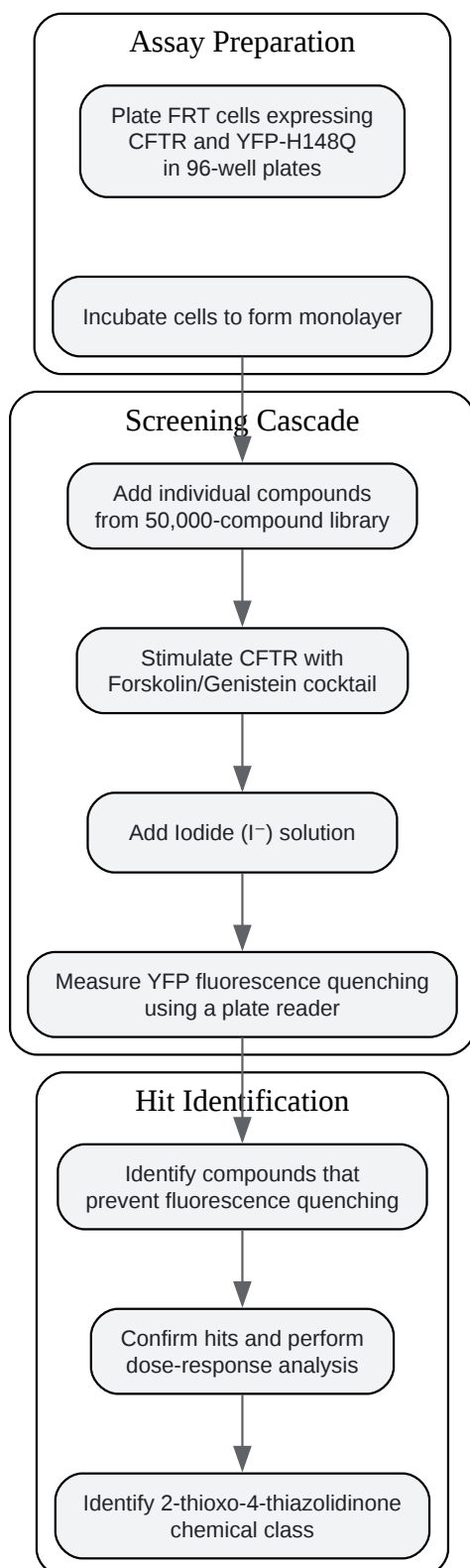
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction due to genetic mutations leads to cystic fibrosis, its over-activation is implicated in secretory diarrheas (like cholera) and autosomal dominant polycystic kidney disease.[1] Consequently, the targeted inhibition of CFTR presents a viable therapeutic strategy for these conditions.[2][1][3] **CFTRinh-172**, a small molecule of the thiazolidinone class, emerged from high-throughput screening as a potent and selective inhibitor of the CFTR chloride channel.[3] This document provides an in-depth technical guide on the discovery, development, mechanism of action, and experimental evaluation of **CFTRinh-172**.

Discovery and Development

High-Throughput Screening (HTS)

CFTRinh-172 was identified through a large-scale screening of approximately 50,000 chemically diverse, drug-like compounds.[3] The primary assay was designed to identify direct inhibitors of CFTR-mediated chloride transport in Fischer rat thyroid (FRT) epithelial cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q).[4][5] In this cell-based fluorescence assay, CFTR is first stimulated to increase intracellular cAMP levels, activating the channel. The subsequent addition of iodide to the extracellular medium leads to its influx through active CFTR channels, quenching the YFP

fluorescence. A potent inhibitor would prevent this influx and thus, the quenching of fluorescence. This HTS campaign identified six initial hits belonging to the 2-thioxo-4-thiazolidinone chemical class.^[3]



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Caption: High-Throughput Screening (HTS) workflow for the discovery of CFTR inhibitors.

Structure-Activity Relationship (SAR) and Optimization

Following the identification of the thiazolidinone scaffold, a series of structural analogs were synthesized and screened to establish a structure-activity relationship (SAR) and optimize potency. This led to the selection of **CFTRinh-172**, chemically known as 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone.^{[6][7]}

SAR studies revealed several critical structural features for high-potency inhibition:^{[2][8]}

- **Trifluoromethyl (CF₃) Group:** The CF₃ group on the phenyl ring (Ring A) is essential for inhibitory activity. Its placement at position 3 provides the highest potency.^[2] This group fits into a hydrophobic cavity within the CFTR pore, forming van der Waals interactions with residues on transmembrane helices (TMs) 6, 8, 9, and 12.^[2] Removal of the CF₃ group or adding polar substituents to this ring diminishes activity.^[2]
- **Carboxyphenyl Group:** A carboxyl group on the second phenyl ring (Ring C) is also important for potency.^[8] Structural data reveals this group forms a salt bridge with residue Lysine 95 (K95) in the channel pore.^[8]

These optimizations resulted in **CFTRinh-172** being the most potent compound from this chemical series.^[3]

Mechanism of Action

CFTRinh-172 is not a simple pore blocker but acts as a gating modulator that stabilizes a closed, non-conductive conformation of the channel.^{[2][6][9]}

Binding Site

Cryogenic electron microscopy (cryo-EM) has revealed that **CFTRinh-172** binds directly inside the CFTR ion channel pore.^{[2][1][10]} The binding site is located near the extracellular side of the membrane, where the inhibitor is wedged between multiple transmembrane helices, including TMs 1, 6, 8, 9, and 12.^{[2][10]} This direct binding was initially suggested by mutagenesis studies, which showed that mutating pore-lining residues, such as Arg347, significantly reduced the inhibitory potency of **CFTRinh-172**.^{[5][9]}

Allosteric Inhibition of Gating and ATP Hydrolysis

Binding of **CFTRinh-172** within the pore stabilizes a conformation where the chloride selectivity filter is collapsed and the pore is blocked from the extracellular side.^{[2][1]} This action inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).^{[2][1]}

The inhibitor's effect on gating is primarily characterized by a significant increase in the mean closed time of the channel.^{[4][6]} Some studies also report a reduction in the mean open time.^{[2][6]} This modulation of gating kinetics leads to a dramatic reduction in the channel's open probability.^{[2][4]}

Furthermore, because CFTR channel gating is tightly coupled to ATP hydrolysis at the NBDs, **CFTRinh-172** allosterically inhibits this process. The presence of the inhibitor decreases the maximal ATP turnover rate (k_{cat}) by approximately fourfold, without significantly altering the Michaelis–Menten constant (K_m) for ATP.^{[2][9]}

Caption: Proposed mechanism of action for **CFTRinh-172**.

Quantitative Pharmacological Data

The potency and effects of **CFTRinh-172** have been quantified across various experimental systems.

Parameter	Value	Cell/System	Assay Method	Reference
Ki (Inhibition Constant)	~300 nM	FRT cells expressing human CFTR	Short-Circuit Current (Isc)	[4]
Ki (Open Probability)	0.6 μ M	FRT cells expressing human CFTR	Patch-Clamp	[4]
IC50 (VSORC Inhibition)	> 5 μ M	CFTR-expressing kidney cells	Whole-Cell Patch-Clamp	[11]
Effect on WT CFTR Current	96% reduction at 10 μ M	Excised inside-out membrane patches	Patch-Clamp	[2]
Effect on WT Open Probability	Reduced from 0.21 to 0.007 (at 10 μ M)	Reconstituted lipid bilayer	Single-Channel Recording	[2]
Effect on WT Mean Open Time	Reduced ~5-fold (487 ms to 109 ms)	Reconstituted lipid bilayer	Single-Channel Recording	[2]
Effect on ATP Hydrolysis (kcat)	Reduced ~4-fold (22 to 5.2 ATP/protein/min)	Purified WT CFTR	ATP Turnover Assay	[2][9]
In vivo Efficacy	>90% reduction of fluid secretion	Mouse model of cholera	Intestinal Fluid Secretion Assay	[3]

Specificity and Preclinical Efficacy

CFTRinh-172 demonstrates high selectivity for CFTR at concentrations that fully inhibit the channel.[3] It does not significantly affect other channels and transporters, including Ca^{2+} -activated Cl^- channels (CaCC), multidrug resistance protein-1 (MDR-1), or ATP-sensitive K^+ channels.[3][11][12] However, at concentrations greater than 5 μ M, it can inhibit the volume-sensitive outwardly rectifying (VSORC) Cl^- channel.[11][12]

In preclinical studies, **CFTRinh-172** has proven effective in vivo. A single intraperitoneal injection in mice was sufficient to reduce cholera toxin-induced intestinal fluid secretion by over 90%. It has also been shown to suppress cyst growth in animal models of polycystic kidney disease, highlighting its therapeutic potential.^[9]

Key Experimental Protocols

YFP-Based Fluorescence Assay for HTS

This cell-based assay is used for high-throughput screening of CFTR modulators.

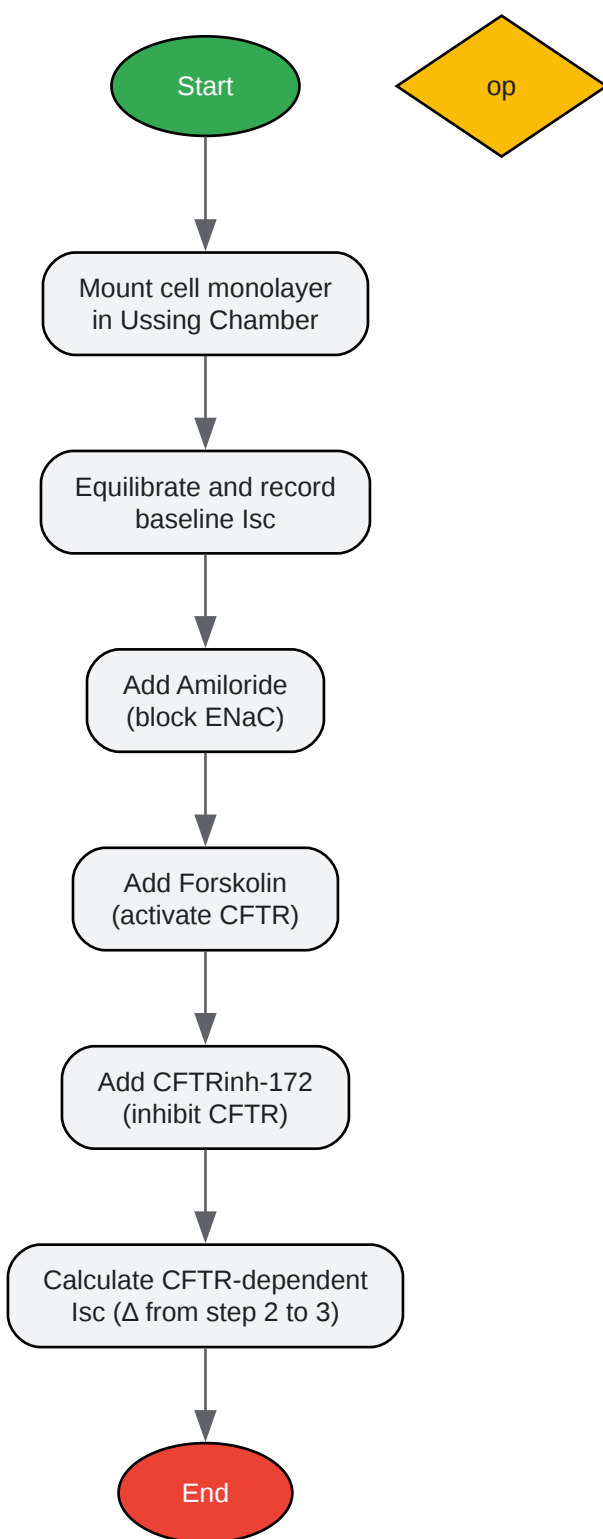
- **Cell Seeding:** Fischer rat thyroid (FRT) cells co-transfected to express wild-type CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are seeded into 96-well microplates.^[5]
- **Compound Addition:** After forming a monolayer, cells are incubated with test compounds (like **CFTRinh-172**).
- **CFTR Activation:** A cocktail of CFTR activators (e.g., 20 μ M Forskolin) is added to all wells to raise cAMP levels and open the CFTR channels.
- **Iodide Addition & Measurement:** The plate is transferred to a fluorescence plate reader. An iodide-containing solution is rapidly injected into each well, replacing the chloride-containing buffer. The rate of fluorescence quenching due to iodide influx through CFTR is measured kinetically.^{[5][13]} The rate of quenching is proportional to CFTR channel activity.

Ussing Chamber Electrophysiology

This technique is the gold standard for measuring ion transport across an intact epithelial monolayer.^[14]

- **Monolayer Preparation:** Polarized epithelial cells (e.g., primary human bronchial epithelial cells) are grown on permeable filter supports (e.g., Snapwell inserts).^[15]
- **Chamber Mounting:** The filter support is mounted between two hemi-chambers of an Ussing chamber, separating the apical and basolateral solutions.^[15] The transepithelial voltage is clamped to 0 mV, and the short-circuit current (I_{sc}), representing net ion transport, is recorded.^[14]

- Pharmacological Protocol:
 - Baseline: The system is allowed to equilibrate in Krebs-Ringer bicarbonate solution.
 - ENaC Inhibition: Amiloride (e.g., 100 μM) is added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride currents.[\[15\]](#)[\[16\]](#)
 - CFTR Activation: Forskolin (e.g., 10-20 μM) is added to stimulate cAMP production and activate CFTR, resulting in an increase in I_{sc} .[\[15\]](#)[\[17\]](#)
 - CFTR Potentiation (Optional): A potentiator like Ivacaftor (VX-770) can be added to maximize the current from any channels at the membrane.[\[15\]](#)[\[18\]](#)
 - CFTR Inhibition: **CFTRinh-172** (e.g., 10 μM) is added to the apical chamber. The resulting decrease in I_{sc} is quantified as the CFTR-dependent current.[\[15\]](#)[\[16\]](#)



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Caption: Experimental workflow for Ussing Chamber analysis of CFTR inhibition.

Patch-Clamp Electrophysiology

This technique allows for high-resolution recording of ion channel currents from a single cell or a small patch of cell membrane.

- Configuration: Both whole-cell and excised inside-out patch configurations are used.[\[2\]](#)[\[11\]](#)
 - Whole-Cell: Records the sum of currents from all channels on the cell membrane. The pipette solution controls the intracellular environment.[\[11\]](#)[\[19\]](#)
 - Inside-Out: An excised patch of membrane is oriented with the intracellular face exposed to the bath solution, allowing for precise control of the factors that modulate the channel from the inside (e.g., ATP, PKA).[\[2\]](#)[\[6\]](#)
- Solutions:
 - Bath (Extracellular): Typically contains ~145 mM NaCl, 2 mM MgCl₂, 5 mM KCl, 1 mM CaCl₂, and is buffered with HEPES.[\[2\]](#)
 - Pipette (Intracellular): A low chloride solution is often used to establish a gradient, typically containing ~140 mM N-methyl-D-glucamine (NMDG)-Cl, with MgCl₂ and buffered with HEPES. For inside-out patches, ATP and the catalytic subunit of PKA are added to the bath solution to activate the channel.[\[2\]](#)
- Procedure:
 - A gigaohm seal is formed between the glass micropipette and the cell membrane.
 - For whole-cell, suction is applied to rupture the membrane patch. For inside-out, the pipette is pulled away to excise the patch.
 - Membrane potential is clamped (e.g., held at -40 mV), and voltage steps are applied (e.g., from -100 mV to +100 mV) to generate current-voltage (I-V) relationships.[\[11\]](#)
 - CFTR is activated with a cAMP agonist (e.g., forskolin in whole-cell; PKA/ATP in inside-out).

- **CFTRinh-172** is perfused at various concentrations to determine its effect on current amplitude, I-V relationship, and single-channel kinetics (open/closed times).[2][11]

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